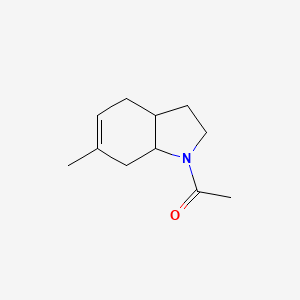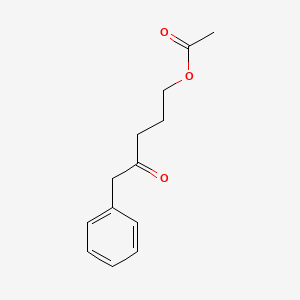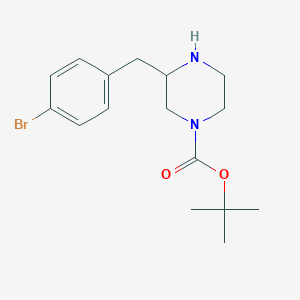![molecular formula C12H8ClN3O B14198136 2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile CAS No. 848186-03-8](/img/structure/B14198136.png)
2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile typically involves the reaction of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a benzonitrile moiety makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
848186-03-8 |
|---|---|
Formule moléculaire |
C12H8ClN3O |
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H8ClN3O/c13-11-10(12(17)16-7-15-11)5-8-3-1-2-4-9(8)6-14/h1-4,7H,5H2,(H,15,16,17) |
Clé InChI |
NPVCCVNSMNWYSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=C(N=CNC2=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)
![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)


![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)

![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)

![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)

![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
